molecular formula C14H10BrNO2S B1337792 6-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 679794-03-7

6-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1337792
M. Wt: 336.21 g/mol
InChI Key: NENPDYQYNRFWQU-UHFFFAOYSA-N
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Description

6-Bromo-1-(phenylsulfonyl)-1H-indole is a novel disubstituted indole compound that has been synthesized as a precursor for selective functionalization of indole positions. The compound is derived from 2-aminoacetophenone and has been developed to aid in the synthesis of a wide range of indole derivatives, which are of significant interest due to their presence in many biologically active molecules .

Synthesis Analysis

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole involves a multi-step process starting from commercially available 2-aminoacetophenone. The process includes the conversion to sulfonamide, followed by bromination and subsequent reactions leading to the formation of the desired indole compound. The synthesis is notable for its straightforward approach, despite the challenges such as the formation of indigo by-products and the need to control over-bromination. The use of catalytic amounts of concentrated HBr has been found to eliminate inconsistent reaction times, and the overall yield of the final product after purification is reported to be satisfactory .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole, related indole derivatives have been analyzed using crystallography. For example, a related compound crystallizes in the triclinic crystal system and features hydrogen bond interactions as well as C–H⋅⋅⋅π interactions, which are critical for the stability of the molecular structure. These types of interactions are likely to be relevant to the molecular structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole as well .

Chemical Reactions Analysis

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole is part of broader research into the development of methods for the synthesis of heterocyclic compounds. For instance, bromoethylsulfonium salt has been used to generate six- and seven-membered rings through annulation reactions, and this methodology could potentially be applied to the synthesis of related indole compounds . Additionally, the regioselective synthesis of arylsulfonyl heterocycles from bromoallyl sulfones via intramolecular Heck coupling reactions is another example of the types of chemical reactions that are relevant to the synthesis and functionalization of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-(phenylsulfonyl)-1H-indole are not explicitly detailed in the provided data. However, the properties of indole derivatives typically include their crystalline nature, solubility in various solvents, and their reactivity towards different chemical reagents. The presence of the bromo and phenylsulfonyl groups in the molecule suggests that it would have distinct reactivity patterns, especially in palladium-catalyzed coupling reactions, which are commonly used in the synthesis of complex indole structures .

Scientific Research Applications

Functionalization of Indoles

A study by Moriyama, Ishida, and Togo (2015) describes the regioselective C(sp2)-H dual functionalization of indoles. This process involves bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

Nucleophilic Attack on Electron-Deficient Indoles

Gribble et al. (2010) identified bis(phenylsulfonyl)-1H-indole as an electron-deficient indole that undergoes nucleophilic attack at C-3. The study revealed that organocuprates can produce 3-substituted 2-(phenylsulfonyl)-1H-indoles, contributing to the understanding of nucleophilic addition to the indole core (Gribble et al., 2010).

Sulfonation Protocol

Janosik et al. (2006) developed a clean and simple protocol for the sulfonation of various 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles. This protocol allows the direct synthesis of corresponding sulfonyl chlorides, which can be easily converted into various sulfonamide derivatives (Janosik et al., 2006).

Crystal Structures and DFT Calculations

Mannes et al. (2017) synthesized three new derivatives of 1-(phenylsulfonyl)indole and determined their structures via single crystal X-ray crystallography. The study also included Density Functional Theory (DFT) calculations and Molecular Orbital calculations, contributing to the understanding of the electronic properties of these compounds (Mannes et al., 2017).

properties

IUPAC Name

1-(benzenesulfonyl)-6-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPDYQYNRFWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447008
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(phenylsulfonyl)-1H-indole

CAS RN

679794-03-7
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Janosik, H Shirani, N Wahlström, I Malky… - Tetrahedron, 2006 - Elsevier
… To a solution of 6-bromo-1-phenylsulfonyl-1H-indole (9c) (1.04 g, 3.1 mmol) in dry CH 3 CN (8 mL) was carefully added chlorosulfonic acid (0.83 mL, 12.5 mmol) at rt. An exothermic …
H Chen, L Yao, L Guo, YA Liu, B Tian, X Liao - Cell Reports Physical …, 2023 - cell.com
Methods for incorporating alkynes into molecular skeletons have been the subject of continued research. Compared to the cross-couplings used to form C–C(sp 3 ) and C–C(sp 2 ) …
Number of citations: 2 www.cell.com
H Shirani - 2009 - search.proquest.com
… 3-Acylindole 54 was prepared according to literature procedure starting with 6-bromo-1-phenylsulfonyl-1H-indole (36b) (500 mg, 1.5 mmol) and used without further purification.This …

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